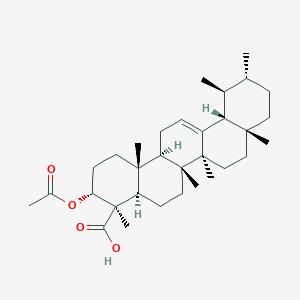

Acide 3-acétyl-bêta-boswellique

Vue d'ensemble

Description

Ce composé est connu pour ses propriétés pharmacologiques significatives, notamment ses effets anti-inflammatoires, antitumoraux et antioxydants . Il est utilisé en médecine traditionnelle depuis des siècles et a attiré l'attention de la recherche scientifique moderne pour ses applications thérapeutiques potentielles.

Applications De Recherche Scientifique

Anti-Inflammatory Applications

AKBA has been extensively studied for its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

Case Study: Boswellin Super® FJ

- Study Design : A randomized controlled trial evaluated the efficacy of Boswellin Super®, which contains 30% AKBA, in reducing inflammation in a rat model of collagen-induced arthritis.

- Findings : The treatment significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) and improved clinical parameters such as paw volume and arthritic index compared to controls .

Mechanism of Action :

AKBA inhibits the 5-lipoxygenase enzyme, which is crucial in the synthesis of leukotrienes, mediators of inflammation. This inhibition leads to a decrease in inflammatory markers and an overall reduction in inflammation .

Anti-Tumor Properties

Research indicates that AKBA exhibits potential anti-cancer effects through various mechanisms, including inducing apoptosis in cancer cells.

Case Study: Cancer Cell Lines

- Study Design : In vitro studies have shown that AKBA can induce apoptosis in breast cancer and non-small-cell lung cancer cell lines.

- Findings : AKBA treatment led to significant reductions in cell viability and induced apoptotic pathways, suggesting its potential as an adjunct therapy in cancer treatment .

Mechanism of Action :

The compound modulates multiple signaling pathways involved in cell survival and apoptosis, including the TGF-β1/Smad3 pathway, which is associated with oxidative stress reduction .

Neuroprotective Effects

AKBA has shown promise in neurological applications, particularly concerning neuroinflammation and neurodegenerative diseases.

Case Study: LPS-Induced Neuroinflammation

- Study Design : A study investigated the effects of AKBA on cognitive dysfunction induced by lipopolysaccharide (LPS) in mice.

- Findings : AKBA administration restored normal cognitive functions and reduced inflammatory markers associated with neurodegeneration .

Mechanism of Action :

AKBA's neuroprotective effects are attributed to its ability to inhibit inflammatory pathways and promote nerve repair mechanisms. It enhances Schwann cell proliferation and myelination, crucial for nerve regeneration .

Formulation Development

The delivery methods for AKBA have been enhanced through nanotechnology to improve bioavailability and therapeutic efficacy.

| Formulation Type | Description | Outcome |

|---|---|---|

| Nanoemulsions | Encapsulated AKBA for oral delivery | Increased plasma levels and therapeutic effects |

| Poly-lactic-co-glycolic acid nanoparticles | Advanced drug delivery systems for localized action | Enhanced bioavailability at disease sites |

| Micellar formulations | Utilizes surfactants to improve solubility | Significant increase in absorption rates |

These advanced formulations allow for targeted delivery, maximizing the therapeutic potential of AKBA while minimizing side effects .

Mécanisme D'action

Target of Action

3-Acetyl-beta-boswellic acid (AKBA) is a pentacyclic triterpenoid derived from the resin of the Boswellia serrata plant . It primarily targets the 5-lipoxygenase (5-LO) enzyme , which plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate cellular processes such as inflammation . AKBA also interacts with NF-κB , a protein complex that controls the transcription of DNA and plays a key role in cellular responses to stimuli .

Mode of Action

AKBA inhibits the 5-LO enzyme in a selective, enzyme-directed, nonredox, and noncompetitive manner . This inhibition disrupts the synthesis of leukotrienes, thereby reducing inflammation . AKBA also activates the nuclear factor erythroid-2-related factor 2 (Nrf2), exerting neuroprotective properties against ischemic injury .

Biochemical Pathways

The inhibition of 5-LO by AKBA leads to a decrease in leukotriene production, which can alleviate inflammation . Additionally, the activation of Nrf2 triggers the expression of antioxidant proteins that protect against oxidative damage, contributing to AKBA’s neuroprotective effects .

Pharmacokinetics

AKBA has poor water solubility, which limits its bioavailability . It is highly soluble in commonly used organic solvents such as ethanol, methanol, acetonitrile, chloroform, and acetone . Advanced drug delivery approaches, such as nanotechnology, are being explored to improve the oral absorption and distribution of AKBA .

Result of Action

AKBA exhibits a variety of physiological actions, including anti-infection, anti-tumor, and antioxidant effects . It has been found to promote nerve repair and regeneration after injury, protect against ischemic brain injury and aging, inhibit neuroinflammation, ameliorate memory deficits, alleviate neurotoxicity, and have anti-glioma effects and relieve brain edema . In addition, AKBA has been shown to reverse behavioral dysfunction induced by lipopolysaccharide (LPS), decrease P-IκB-α, miRNA-155 expression level, and carbonyl protein content, restore normal cytokine level, and increase SOCS-1 expression level .

Action Environment

The action of AKBA can be influenced by various environmental factors. For instance, the pH and mobile phase mixture ratio can affect the robustness of AKBA under chromatographic conditions . Furthermore, the presence of other compounds, such as those found in Piper longum extract, can enhance the bioavailability of AKBA .

Analyse Biochimique

Biochemical Properties

3-Acetyl-beta-boswellic acid is known to interact with several enzymes and proteins. It is a non-reducing inhibitor of 5-lipoxygenase (5-LO), showing selectivity for 5-LO over 12-LO or COX . This interaction plays a crucial role in its anti-inflammatory effects .

Cellular Effects

3-Acetyl-beta-boswellic acid has been found to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation, decreases DNA synthesis, and inhibits the migration, invasion, and colony formation of human glioblastoma cell lines . It also increases apoptosis and the activity of caspase 3/7 .

Molecular Mechanism

The molecular mechanism of action of 3-Acetyl-beta-boswellic acid involves several binding interactions with biomolecules and changes in gene expression. It binds as an allosteric partial inhibitor, initiating a shift in regioselectivity of the catalyzed reaction . It also suppresses the expression of several genes while increasing the expression of others .

Temporal Effects in Laboratory Settings

Over time, 3-Acetyl-beta-boswellic acid has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been found to have anti-aging effects and other neurological effects, suggesting its potential for the treatment of neurological diseases .

Dosage Effects in Animal Models

In animal models, the effects of 3-Acetyl-beta-boswellic acid vary with different dosages. For instance, it has been found to have anti-tumor effects and also enhances the effects of radiation in glioma when administered at certain dosages .

Metabolic Pathways

3-Acetyl-beta-boswellic acid is involved in several metabolic pathways. It inhibits the activity of the enzyme 5-lipoxygenase through a non-redox reaction . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

3-Acetyl-beta-boswellic acid is transported and distributed within cells and tissues. Human supplements containing Boswellia serrata extracts with high concentrations of 3-Acetyl-beta-boswellic acid are bioavailable, safe, and efficacious in the alleviation of symptoms of naturally occurring osteoarthritis in people .

Subcellular Localization

Its wide range of biological activities suggests that it may interact with multiple cellular compartments and organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide acétyl-bêta-boswellique est principalement extrait de la résine de gomme de Boswellia serrata. Le processus d'extraction implique l'utilisation de solvants organiques tels que l'éthanol, le méthanol, l'acétonitrile, le chloroforme et l'acétone . Le composé est ensuite purifié à l'aide de techniques chromatographiques, notamment la chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle : Dans les milieux industriels, la production d'acide acétyl-bêta-boswellique implique l'extraction à grande échelle de la résine de Boswellia serrata. La résine est soumise à une extraction par solvant, suivie d'une purification par HPLC pour obtenir le composé souhaité à haute pureté . Des approches nanotechnologiques avancées sont également explorées pour améliorer la délivrance et la biodisponibilité de l'acide acétyl-bêta-boswellique .

Analyse Des Réactions Chimiques

Types de réactions : L'acide acétyl-bêta-boswellique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. L'une des réactions clés est l'inhibition de l'enzyme 5-lipoxygénase par une réaction non rédox . Cette réaction implique la liaison de l'acide acétyl-bêta-boswellique en tant qu'inhibiteur allostérique partiel, conduisant à un changement de la régiosélectivité de la réaction catalysée .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'acide acétyl-bêta-boswellique comprennent des solvants organiques comme l'éthanol et le méthanol, ainsi que des catalyseurs pour des réactions spécifiques. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir des vitesses de réaction et des rendements optimaux .

Principaux produits formés : Les principaux produits formés à partir des réactions de l'acide acétyl-bêta-boswellique comprennent divers dérivés possédant des propriétés pharmacologiques améliorées. Par exemple, l'inhibition de la 5-lipoxygénase conduit à la formation de produits qui présentent de forts effets anti-inflammatoires .

4. Applications de la recherche scientifique

L'acide acétyl-bêta-boswellique a un large éventail d'applications de recherche scientifique, notamment :

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, du cancer et des troubles neurologiques

5. Mécanisme d'action

Le mécanisme d'action de l'acide acétyl-bêta-boswellique implique l'inhibition d'enzymes clés et de voies de signalisation. L'une des cibles principales est l'enzyme 5-lipoxygénase, qui est impliquée dans la synthèse des leucotriènes, de puissants médiateurs de l'inflammation . En inhibant cette enzyme, l'acide acétyl-bêta-boswellique réduit la production de médiateurs inflammatoires, exerçant ainsi ses effets anti-inflammatoires . De plus, le composé a été montré pour moduler d'autres cibles moléculaires, notamment le facteur nucléaire kappa B (NF-kB) et les protéines kinases activées par les mitogènes (MAPKs), qui jouent des rôles cruciaux dans l'inflammation et le cancer .

Comparaison Avec Des Composés Similaires

- Acide bêta-boswellique

- Acide 11-céto-bêta-boswellique

- Acide acétyl-alpha-boswellique

- Acide acétyl-11-céto-bêta-boswellique

Comparé à d'autres acides boswelliques, l'acide acétyl-bêta-boswellique est unique en raison de ses puissants effets inhibiteurs sur la 5-lipoxygénase et de ses fortes propriétés anti-inflammatoires et antitumorales . La présence du groupe acétyle améliore sa biodisponibilité et son activité pharmacologique, ce qui en fait un agent thérapeutique plus efficace .

Activité Biologique

3-Acetyl-beta-boswellic acid (ABBA) is a significant bioactive compound derived from the resin of Boswellia serrata, known for its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and clinical implications of ABBA, supported by data tables and case studies.

Overview of 3-Acetyl-beta-boswellic Acid

3-Acetyl-beta-boswellic acid is part of a group of compounds known as boswellic acids, which have been extensively studied for their therapeutic potential. Among these, 3-O-acetyl-11-keto-beta-boswellic acid (AKBA) is often highlighted due to its potent anti-inflammatory, anti-tumor, and neuroprotective properties .

1. Anti-Inflammatory Effects

ABBA exhibits significant anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways:

- 5-Lipoxygenase (5-LOX) : ABBA inhibits 5-LOX, reducing leukotriene synthesis, which is crucial in mediating inflammation .

- Cytokine Modulation : It suppresses inflammatory cytokines such as TNF-α, IL-1, and IL-6, contributing to its anti-inflammatory effects .

Table 1: Summary of Anti-Inflammatory Mechanisms

| Mechanism | Effect | References |

|---|---|---|

| Inhibition of 5-LOX | Reduced leukotriene levels | , |

| Cytokine suppression | Decreased TNF-α and IL-6 | , |

2. Anti-Tumor Activity

ABBA has demonstrated notable anti-cancer properties across various cancer types:

- Glioblastoma : In vitro studies show that ABBA induces cell cycle arrest at the G2/M phase and promotes apoptosis in glioblastoma cells .

- Colon Cancer : It inhibits Wnt/β-catenin signaling pathways, demonstrating chemopreventive action against intestinal adenomatous polyposis .

Table 2: Anti-Cancer Effects of ABBA

| Cancer Type | Mechanism of Action | Findings |

|---|---|---|

| Glioblastoma | Cell cycle arrest and apoptosis | Induces apoptosis |

| Colon Cancer | Inhibition of Wnt/β-catenin signaling | Reduces tumor growth |

3. Neuroprotective Effects

ABBA's neuroprotective effects are particularly relevant in the context of neurodegenerative diseases:

- Neuroinflammation : ABBA reduces neuroinflammation by inhibiting the NF-κB pathway, which is critical in many neurodegenerative conditions .

- Nerve Repair : Studies indicate that ABBA enhances nerve repair mechanisms post-injury by promoting Schwann cell proliferation and myelination .

Table 3: Neuroprotective Mechanisms of ABBA

| Mechanism | Effect | References |

|---|---|---|

| NF-κB inhibition | Reduced neuroinflammation | , |

| Schwann cell modulation | Enhanced nerve repair | , |

1. Osteoarthritis

A randomized controlled trial involving Boswellia extracts containing ABBA showed significant improvements in pain and physical function among patients with knee osteoarthritis. Participants receiving Boswellia experienced a reduction in pain scores by approximately 61.9% after 90 days .

2. Neurodegenerative Diseases

In a study focusing on LPS-induced neuroinflammation in mice, administration of ABBA improved cognitive function as measured by Y-Maze tests. The treatment resulted in increased time spent in novel arms, indicating enhanced memory performance .

Propriétés

IUPAC Name |

3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBVHJIKNLBFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Boswellic acid acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5968-70-7 | |

| Record name | beta-Boswellic acid acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

273 - 275 °C | |

| Record name | beta-Boswellic acid acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical concentration range of 3-acetyl-beta-boswellic acid found in Boswellia serrata?

A1: Analysis of 12 batches of Boswellia serrata using HPLC revealed that 3-acetyl-beta-boswellic acid content ranged from 38.4 to 192.9 mg/g. [] This suggests significant variation in the concentration of this compound within naturally occurring Boswellia serrata.

Q2: What analytical method was used to quantify 3-acetyl-beta-boswellic acid in the study?

A2: The researchers employed High-Performance Liquid Chromatography (HPLC) to determine the concentration of 3-acetyl-beta-boswellic acid. [] They used a zorbax SB C18 column and a mobile phase consisting of acetonitrile and 0.1% phosphoric acid in water with gradient elution. Detection was carried out at wavelengths of 210 nm and 250 nm.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.